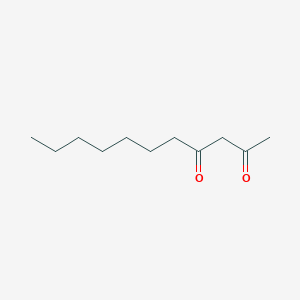![molecular formula C14H19NO4 B15301314 Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C13H17NO4 It is known for its unique cyclobutyl ring structure, which is substituted with two hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with 3,3-bis(hydroxymethyl)cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyl N-[3-(formylmethyl)cyclobutyl]carbamate or benzyl N-[3-(carboxymethyl)cyclobutyl]carbamate.
Reduction: Formation of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]amine.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: Lacks one hydroxymethyl group compared to benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate.
Benzyl N-[3,3-dimethylcyclobutyl]carbamate: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate is unique due to its dual hydroxymethyl substitution on the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c16-9-14(10-17)6-12(7-14)15-13(18)19-8-11-4-2-1-3-5-11/h1-5,12,16-17H,6-10H2,(H,15,18) |
InChIキー |
OBXJPROVHMZGHO-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CO)CO)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



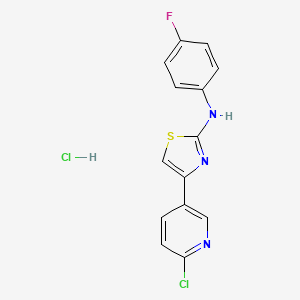

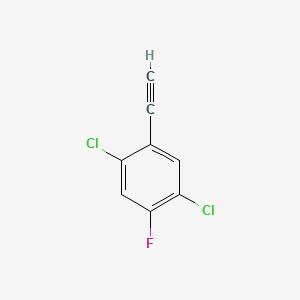
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)

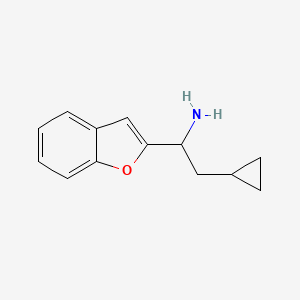
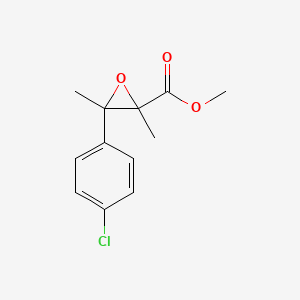

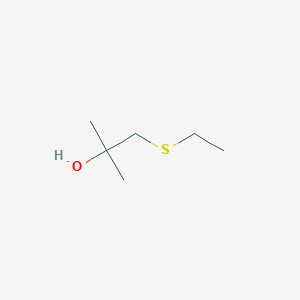
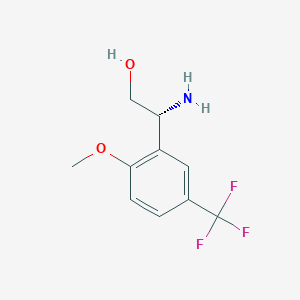
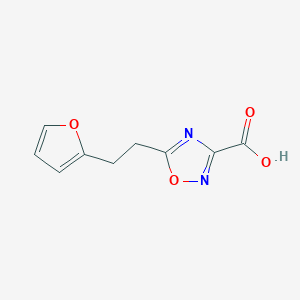
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
